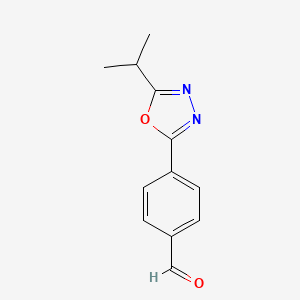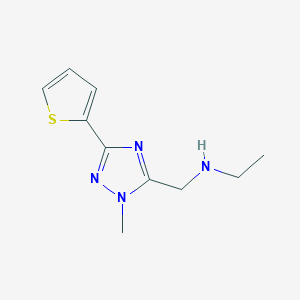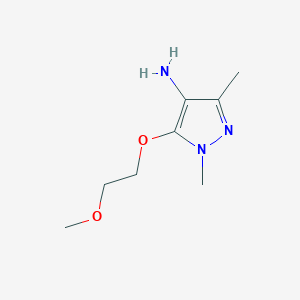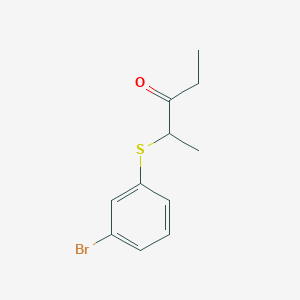
6-Cyclobutoxypyridine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclobutoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClNO3S. It is a derivative of pyridine, featuring a sulfonyl chloride group at the 3-position and a cyclobutoxy group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutoxypyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The process includes adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. This reaction produces pyridine-3-sulfonyl chloride, which can then be further modified to introduce the cyclobutoxy group .
Industrial Production Methods
Industrial production methods for pyridine-3-sulfonyl chloride, which is a precursor to this compound, involve similar steps but are optimized for higher yields and reduced byproduct formation. The reaction solution is subjected to distillation under reduced pressure to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyclobutoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Catalysts such as palladium are often used in coupling reactions involving this compound.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
6-Cyclobutoxypyridine-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique properties make it suitable for developing new materials with specific characteristics.
Drug Synthesis: Employed in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Wirkmechanismus
The mechanism of action of 6-Cyclobutoxypyridine-3-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the cyclobutoxy group, making it less sterically hindered.
6-Methoxy-pyridine-3-sulfonyl chloride: Contains a methoxy group instead of a cyclobutoxy group, affecting its reactivity and solubility.
Uniqueness
6-Cyclobutoxypyridine-3-sulfonyl chloride is unique due to the presence of the cyclobutoxy group, which introduces steric hindrance and affects the compound’s reactivity and solubility. This makes it particularly useful in applications where specific reactivity patterns are desired.
Eigenschaften
Molekularformel |
C9H10ClNO3S |
|---|---|
Molekulargewicht |
247.70 g/mol |
IUPAC-Name |
6-cyclobutyloxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClNO3S/c10-15(12,13)8-4-5-9(11-6-8)14-7-2-1-3-7/h4-7H,1-3H2 |
InChI-Schlüssel |
IVRQEAULDIHVFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2=NC=C(C=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13640015.png)

![4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde](/img/structure/B13640023.png)

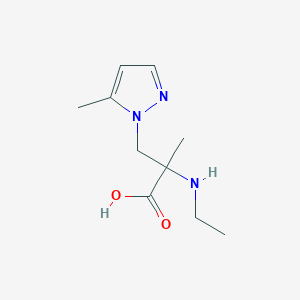


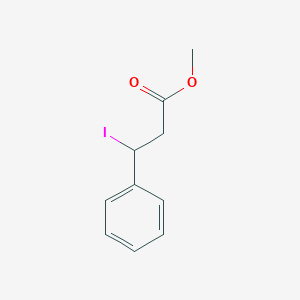
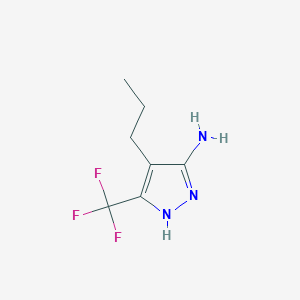
![1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine](/img/structure/B13640061.png)
